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Compound of Interest

2-Bromoethyl 3,4-dimethylphenyl
Compound Name:

ether
CAS No.: 3351-53-9
Cat. No.: B1267110

Get Quote

\ J

Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromoethyl 3,4-dimethylphenyl ether (CAS: 3351-53-9) is a specialized alkylating agent
and structural intermediate used in the synthesis of small molecule therapeutics.[1][2][3][4]
Characterized by a reactive bromoethyl tail attached to a lipophilic dimethylphenyl core, it
serves as a critical "linker" motif in medicinal chemistry, enabling the attachment of the
pharmacologically active 3,4-dimethylphenoxy moiety to amine- or thiol-bearing scaffolds.

This guide provides a rigorous technical breakdown of its molecular weight, physicochemical
properties, synthetic protocols, and handling requirements, tailored for drug development
professionals.

Physicochemical Profile & Molecular Weight

Precise molecular weight determination is critical for stoichiometry in synthesis and for
identifying parent ions in mass spectrometry (LC-MS/GC-MS).
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Molecular Formula & Weight Calculation

Formula:

[5]

The molecular weight is heavily influenced by the presence of Bromine, which exists naturally
as two stable isotopes:

) and

(

). This results in a distinct "doublet” pattern in mass spectrometry.

Standard o
. . Contribution (
Element Symbol Count Atomic Weight
g/mol )

(g/mol)
Carbon C 10 12.011 120.110
Hydrogen H 13 1.008 13.104
Oxygen O 1 15.999 15.999
Bromine Br 1 79.904 (Average) 79.904
Average

) 229.12 g/mol

Molecular Weight

Isotopic Mass Distribution (Mass Spec Signhature)

For high-resolution mass spectrometry (HRMS), researchers must look for the monoisotopic
masses rather than the average weight.

e Monoisotopic Mass (

):

e |sotopic Mass (
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Diagnostic Insight: In an MS spectrum, this compound will present two peaks of nearly equal
intensity separated by 2 mass units (

and
). Absence of this 1:1 doublet suggests dehalogenation or hydrolysis has occurred.

Synthetic Utility & Protocols

The primary route to 2-bromoethyl 3,4-dimethylphenyl ether is the Williamson Ether
Synthesis. This involves the nucleophilic attack of the 3,4-dimethylphenoxide ion on an excess
of 1,2-dibromoethane.

Reaction Mechanism & Pathway

The reaction follows an

mechanism. The choice of base and solvent is critical to prevent the formation of the unwanted
dimer (1,2-bis(3,4-dimethylphenoxy)ethane).

3,4-Dimethylphenol

(Nucleophile) %‘maﬂ""» Double Addition
(Minor
Phenoxide Anion - \
___________ ] SN2 Attack Reacts with Bis-phenoxy Dimer
Base = W‘ excess Phenoxide (Impurity)
K2CO3 or NaH 7
( ) 2-Bromoethyl

1,2-Dibromoethane | —————%>| 3,4-dimethylpheny! ether

(Electrophile - Excess)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Williamson Ether Synthesis. Control of stoichiometry is vital to
favor the mono-substituted product.

Validated Experimental Protocol

Objective: Synthesis of 2-bromoethyl 3,4-dimethylphenyl ether on a 10g scale.
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Reagents:

3,4-Dimethylphenol (

)

1,2-Dibromoethane (

) — Excess is crucial to minimize dimerization.

Potassium Carbonate (

)

Solvent: Acetonitrile (
) or Acetone.
Step-by-Step Methodology:

e Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush
with nitrogen (

).
e Dissolution: Dissolve 3,4-dimethylphenol in Acetonitrile (

concentration).

e Deprotonation: Add anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide in situ.

o Addition: Add 1,2-dibromoethane in a single portion. Note: Adding the phenol to the
dibromide solution (reverse addition) can further reduce dimer formation.

o Reflux: Heat the mixture to reflux (

) for 12—-16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
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o Workup:
o Cool to room temperature.[3]
o Filter off inorganic salts (

, EXCEesS

).

o Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-
dibromoethane (recoverable).

 Purification: The residue is typically an oil. Purify via silica gel flash chromatography (eluting
with 100% Hexanes

5% EtOAc/Hexanes) to separate the product from any trace dimer.

Applications in Drug Development

This compound acts as a lipophilic linker. The dimethylphenyl group provides hydrophobic bulk,
often used to occupy hydrophobic pockets in receptor binding sites (e.g., GPCRs, Sigma
receptors).

Derivatization Workflow

The terminal bromide is a versatile leaving group, allowing the molecule to react with various
nucleophiles.

Secondary Amines Sodium Azide
(HNR2) (NaN3)

(Amino-alkyl Ether Derivatives

Thiols
(HSR)

2-Bromoethyl
3,4-dimethylphenyl ether

+ HNR2 / K2CO3 [+ NaN3 / DMF

Azido-Linker 8
((Click Chemistry)) Ghloether Analogs)

Click to download full resolution via product page

(e.g., GPCR Ligands)
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Figure 2: Functionalization logic. The bromide is displaced to attach the dimethylphenoxyethyl
motif to pharmacophores.

Key Use Case:

e Sigma Receptor Ligands: The 3,4-dimethylphenyl motif mimics the hydrophobic domain
found in many high-affinity sigma-1 receptor antagonists.

» Tyrosine Kinase Inhibitors: Used to extend side chains to interact with solvent-exposed
regions of the kinase domain.

Safety & Handling (E-E-A-T)

Expert Warning: As an alkyl halide, this compound is a potential alkylating agent. It can react
with biological nucleophiles (DNA/Proteins).

» Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target
Organ Toxicity (Respiratory).

o Storage: Store in a cool, dry place (

recommended) under inert gas. Protect from light to prevent homolytic cleavage of the C-Br
bond.

» Disposal: Must be treated as halogenated organic waste. Do not dispose of in aqueous
drains. Quench excess reagent with an amine-based scavenger before disposal if active
residue remains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267110?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

